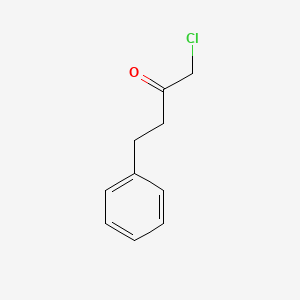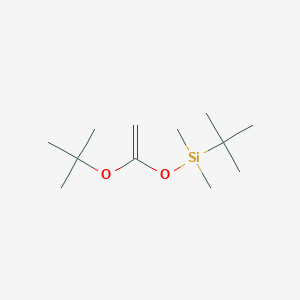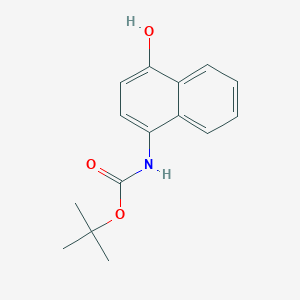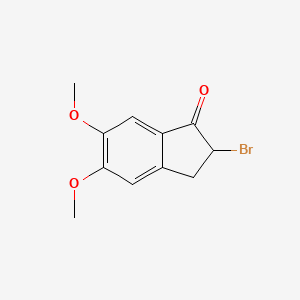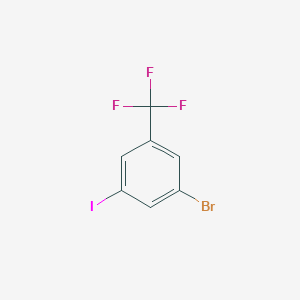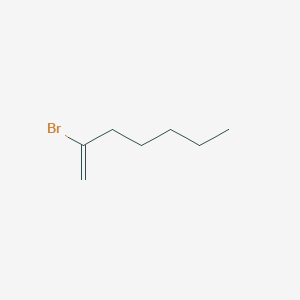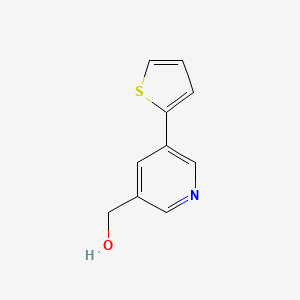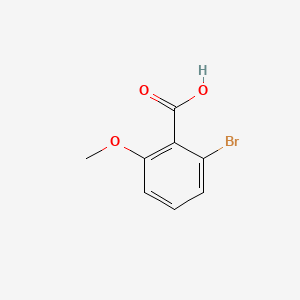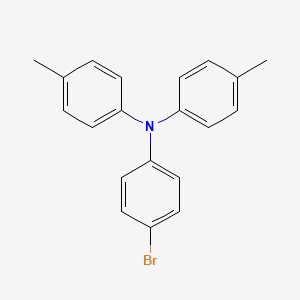
4-Bromo-N,N-di-p-tolylaniline
Vue d'ensemble
Description
4-Bromo-N,N-di-p-tolylaniline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-Bromo-N,N-di-p-tolylaniline involves the use of 4-Bromoaniline and 4-iodotoluene as starting materials. The reaction is facilitated by potassium tert-butoxide, copper iodide, and 2,20-bipyridyl .Molecular Structure Analysis
The molecular structure of 4-Bromo-N,N-di-p-tolylaniline is characterized by a hydrophobic benzene ring and an amino group . The compound has a molecular weight of 352.3 g/mol .Chemical Reactions Analysis
4-Bromo-N,N-di-p-tolylaniline reacts with acids and powerful oxidizing agents . It is also used as a reagent in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .Applications De Recherche Scientifique
Determination of Iodine Content
This compound is used as an internal standard in the determination of iodine present in various forms . It can detect iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) .
Photochemical Pathways Study
In the field of photochemistry, this compound has been used in time-resolved spectroscopic studies . Specifically, femtosecond and nanosecond transient absorption experiments were employed to examine the photochemical pathways of a related compound, N-(4,4′-dibromodiphenylamino)-2,4,6-trimethylpyridinium BF4− .
Study of Reactive Intermediates
The compound has been used in the study of reactive intermediates, specifically nitrenium ions . Nitrenium ions are important intermediates in chemistry and biology, and this compound has been used to investigate their properties .
Spectroscopic Properties Study
This compound has been used in the study of spectroscopic properties in acidic mixed aqueous solutions . Femtosecond transient absorption and nanosecond transient absorption were employed to study these properties .
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJJMJHTXGFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456772 | |
| Record name | 4-Bromo-N,N-di-p-tolylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58047-42-0 | |
| Record name | 4-Bromo-N,N-di-p-tolylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-4',4''-dimethyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Bromo-N,N-di-p-tolylaniline considered a promising material for blue PHOLEDs?
A: 4-Bromo-N,N-di-p-tolylaniline serves as a key precursor in synthesizing host materials for blue PHOLEDs. Specifically, it is used to create 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT) []. This compound exhibits a high triplet energy level exceeding 2.78 eV [], which is crucial for efficiently hosting blue phosphorescent emitters.
Q2: How does the structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) contribute to its effectiveness as a host material?
A: The structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) incorporates a bicarbazole backbone, which likely contributes to its high triplet energy []. This backbone, along with the di-p-tolylaniline groups, influences the material's HOMO and LUMO energy levels, which were measured at -5.76 eV and -2.47 eV, respectively []. This specific energy level alignment facilitates efficient energy transfer to the blue phosphorescent emitter.
Q3: What evidence suggests 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) is successful in enhancing blue PHOLED performance?
A: When 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) was employed as the host material in a blue PHOLED device with a phenylimidazole-based blue triplet emitter, impressive results were observed. The device achieved a maximum external quantum efficiency of 17.8% and operated at a low driving voltage [], indicating the material's effectiveness in facilitating efficient light emission.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
